6-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
6-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It is a member of a family of tetrahydroisoquinolines, which are widespread in plant and animal and human brains .
Mode of Action
1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been documented . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ is an endogenous substance that can be formed as a condensation product of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction . Some of them may also be synthesized enzymatically . The effects of 1MeTIQ on dopamine metabolism have been studied .
Pharmacokinetics
It is known that the biological actions of tetrahydroisoquinolines appear critically dependent on their metabolism .
Result of Action
1MeTIQ has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been suggested that 1MeTIQ produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .
Action Environment
The action of 1MeTIQ can be influenced by various factors. For instance, it has been suggested that a continuous exposure to tetrahydroisoquinolines or to their metabolites might carry toxicological consequences in the short- or long-term period . .
Biochemical Analysis
Biochemical Properties
6-Methyl-1,2,3,4-tetrahydroisoquinoline has been shown to interact with various enzymes, proteins, and other biomolecules. It is an endogenous substance imbued with high pharmacological potential and broad spectrum of action in the brain . It has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to have neuroprotective effects, and it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. It has been suggested that it may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered with high doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to produce an antidepressant-like effect in the forced swim test (FST) in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions. For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production methods often involve optimizing the Pictet-Spengler reaction for higher yields and purity. This may include the use of different aldehydes and reaction conditions to produce the desired substituted tetrahydroisoquinolines .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups into the aromatic ring .
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used to investigate its effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Research explores its potential as a neuroprotective agent and its role in treating neurodegenerative diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits significant neuroprotective and anti-addictive properties
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOUGGPGOWRLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448297 | |
Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42923-76-2 | |
Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of chemical transformation can 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives undergo?
A1: The research article [] demonstrates that 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives can undergo an intramolecular photoredox reaction when exposed to light. This reaction transforms them into 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles in excellent yields. This transformation was successfully applied to synthesize renieramycins T and S from renieramycin M, showcasing its potential in natural product synthesis.
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